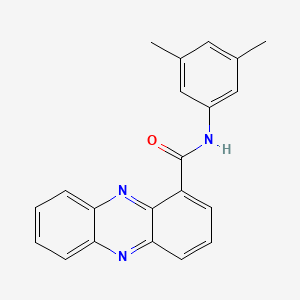

N-(3,5-dimethylphenyl)phenazine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3,5-dimethylphenyl)phenazine-1-carboxamide”, also known as Phenazine-1-carboxamide (PCN), is a phenazine derivative . It is strongly antagonistic to fungal phytopathogens . The high PCN biocontrol activity has fascinated researchers’ attention in isolating and identifying novel bacterial strains combined with engineering strategies to target PCN as a lead molecule .

Synthesis Analysis

The chemical route for phenazines biosynthesis employs toxic chemicals and displays low productivities, requires harsh reaction conditions, and generates toxic by-products . Phenazine biosynthesis using some natural phenazine-producers represents remarkable advantages of non-toxicity and possibly high yield in environmentally-friendlier settings . The secondary metabolite produced by HT66 strain was purified and identified as PCN through mass spectrometry, and 1 H, 13 C nuclear magnetic resonance spectrum .Chemical Reactions Analysis

The inactivation of psrA and rpeA increased PCN production by 1.66- and 3.06-fold, respectively, which suggests that psrA and rpeA are PCN biosynthesis repressors . q RT-PCR analysis showed that the expression of phzI, phzR, and phzE was markedly increased in the psrA and rpeA double mutant than in psrA or rpeA mutant .Wissenschaftliche Forschungsanwendungen

DMPPC has been used in a variety of scientific research applications. It has been used to study the effects of drugs on the nervous system, as well as to investigate the mechanisms of drug action. It has also been used to study the biochemical and physiological effects of various chemicals and drugs. In addition, DMPPC has been used in lab experiments to investigate the potential of various compounds for use in medical applications.

Wirkmechanismus

Target of Action

N-(3,5-dimethylphenyl)phenazine-1-carboxamide (PCN) is a phenazine derivative that exhibits strong antagonistic activity against fungal phytopathogens . The primary targets of PCN are the pathogens themselves, particularly those that affect plants .

Mode of Action

PCN interacts with its targets by disrupting their normal cellular functions. It has been found to induce apoptosis in certain cancer cell lines, suggesting that it may interact with cellular components involved in cell survival and death . The exact mode of action of PCN is still under investigation, but it is known to involve the inhibition of anti-apoptotic Bcl-2 family proteins .

Biochemical Pathways

The biosynthesis of PCN involves several biochemical pathways. In Pseudomonas chlororaphis HT66, a bacterium that produces PCN, the expression of genes phzI, phzR, and phzE was found to be markedly increased, suggesting their involvement in PCN biosynthesis . These genes are likely part of the phenazine biosynthesis pathway, which is responsible for the production of various phenazine derivatives .

Pharmacokinetics

chlororaphis HT66 . This suggests that genetic factors can influence the bioavailability of PCN.

Result of Action

The action of PCN results in the inhibition of fungal phytopathogens, making it a potential biocontrol agent . In addition, PCN has been found to selectively induce apoptosis in lung and breast cancer cell lines, suggesting potential anticancer activity .

Vorteile Und Einschränkungen Für Laborexperimente

The use of DMPPC in lab experiments has a number of advantages. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, it is a stable compound, and it has a wide range of applications in scientific research. However, there are also some limitations to its use in lab experiments. For example, it has a relatively short half-life, and it is not very soluble in water.

Zukünftige Richtungen

The potential applications of DMPPC in scientific research are still being explored. Some potential future directions include the use of DMPPC in the development of new drugs and therapies, the investigation of its effects on the nervous system, and the exploration of its potential use in medical applications. In addition, further research is needed to better understand the mechanism of action of DMPPC and its biochemical and physiological effects.

Synthesemethoden

DMPPC can be synthesized by a reaction between 3,5-dimethylphenyl isocyanate and aniline. The reaction is carried out in an acetone solvent at a temperature of 80-85°C, and the resulting product is a crystalline solid. The reaction is typically carried out in a three-necked flask equipped with a reflux condenser and a mechanical stirrer.

Biochemische Analyse

Biochemical Properties

N-(3,5-dimethylphenyl)phenazine-1-carboxamide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. One notable enzyme it interacts with is the novel amidase PcnH, which initiates the degradation of phenazine-1-carboxamide by hydrolyzing its amide bond to produce phenazine-1-carboxylic acid . This interaction is essential for the compound’s metabolic processing and subsequent biochemical pathways. Additionally, the compound interacts with PCA 1,2-dioxygenase and 1,2-dihydroxyphenazine dioxygenase, which are responsible for further degradation steps .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to have antagonistic activity against fungal phytopathogens, thereby affecting the growth and viability of these cells . This impact on cell signaling and gene expression highlights its potential as a biocontrol agent in agricultural settings.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition or activation. The compound’s interaction with the amidase PcnH is a key aspect of its mechanism of action, as PcnH catalyzes the hydrolysis of the amide bond, leading to the formation of phenazine-1-carboxylic acid . This enzymatic activity is crucial for the compound’s degradation and subsequent biochemical effects. Additionally, the compound’s influence on gene expression and enzyme activity further elucidates its molecular mechanism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound undergoes degradation through enzymatic processes, with the amidase PcnH playing a pivotal role in this process

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antagonistic activity against fungal pathogens . At higher doses, toxic or adverse effects may be observed. Understanding the dosage-dependent effects of the compound is essential for its safe and effective use in various applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways, including its interaction with enzymes and cofactors. The compound is metabolized through the action of the amidase PcnH, which hydrolyzes the amide bond to produce phenazine-1-carboxylic acid . This metabolic pathway is crucial for the compound’s degradation and subsequent biochemical effects. Additionally, the compound’s influence on metabolic flux and metabolite levels further elucidates its role in biochemical processes.

Eigenschaften

IUPAC Name |

N-(3,5-dimethylphenyl)phenazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O/c1-13-10-14(2)12-15(11-13)22-21(25)16-6-5-9-19-20(16)24-18-8-4-3-7-17(18)23-19/h3-12H,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHUXJUFWNVFGLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B6485156.png)

![(2Z)-6-chloro-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B6485163.png)

![9-[4-(benzyloxy)-3-ethoxyphenyl]-2-phenyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B6485185.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B6485191.png)

![1-(4-fluorobenzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B6485198.png)

![2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-(3-methylbutyl)acetamide](/img/structure/B6485204.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B6485209.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B6485212.png)

![3-methyl-7-(3-phenoxypropyl)-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485215.png)

![7-(2-hydroxypropyl)-3-methyl-8-[(E)-2-[(pyridin-4-yl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485231.png)

![N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3,4,5-triethoxybenzamide](/img/structure/B6485243.png)

![3-amino-4-(furan-2-yl)-6-(4-methoxyphenyl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6485252.png)

![3-amino-4-(furan-2-yl)-N-(2-methoxyphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6485258.png)